REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:3]=1[O:4][C@H:5]([CH3:9])[C:6](Cl)=[O:7].[NH2:15][C:16]([CH3:22])([CH:19]([CH3:21])[CH3:20])[C:17]#[N:18].C(N(CC)CC)C.O>C1(C)C=CC=CC=1>[C:17]([C:16]([NH:15][C:6](=[O:7])[CH:5]([O:4][C:3]1[CH:10]=[CH:11][C:12]([Cl:14])=[CH:13][C:2]=1[Cl:1])[CH3:9])([CH3:22])[CH:19]([CH3:21])[CH3:20])#[N:18]
|
Name
|
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
|
Quantity
|
380.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(O[C@@H](C(=O)Cl)C)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
168.3 g
|
Type
|
reactant
|
Smiles
|
NC(C#N)(C(C)C)C
|
Name
|
|
Quantity
|
181.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at -5° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated simultaneously
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction temperature range of -5° C. to -10° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature in the absence of external heating
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
TEMPERATURE
|
Details
|
The organic phase is cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with 10% NaOH
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at 0° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
The organic phase is again washed with fresh 10% NaOH for 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
washed a third time at 0° C. for 1 hour with fresh 10% NaOH
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic phase is then washed sequentially with water, brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized in petroleum ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(C)C)(C)NC(C(C)OC1=C(C=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:3]=1[O:4][C@H:5]([CH3:9])[C:6](Cl)=[O:7].[NH2:15][C:16]([CH3:22])([CH:19]([CH3:21])[CH3:20])[C:17]#[N:18].C(N(CC)CC)C.O>C1(C)C=CC=CC=1>[C:17]([C:16]([NH:15][C:6](=[O:7])[CH:5]([O:4][C:3]1[CH:10]=[CH:11][C:12]([Cl:14])=[CH:13][C:2]=1[Cl:1])[CH3:9])([CH3:22])[CH:19]([CH3:21])[CH3:20])#[N:18]
|
Name
|
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
|
Quantity
|
380.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(O[C@@H](C(=O)Cl)C)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
168.3 g
|
Type
|
reactant
|
Smiles
|
NC(C#N)(C(C)C)C
|
Name
|
|
Quantity
|
181.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at -5° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated simultaneously
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction temperature range of -5° C. to -10° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature in the absence of external heating
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
TEMPERATURE
|
Details
|
The organic phase is cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with 10% NaOH
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at 0° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
The organic phase is again washed with fresh 10% NaOH for 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
washed a third time at 0° C. for 1 hour with fresh 10% NaOH
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic phase is then washed sequentially with water, brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized in petroleum ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(C)C)(C)NC(C(C)OC1=C(C=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |